Cas no 2648918-97-0 ((2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid)

(2S,3R)-2-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The stereochemistry at the 2S and 3R positions ensures precise chiral control, while the methoxy substitution enhances stability during coupling reactions. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its compatibility with standard Fmoc-based protocols ensures high coupling efficiency and minimal side reactions. Its structural features make it a valuable intermediate for constructing complex peptides with defined stereochemistry.
(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid structure
2648918-97-0 structure
Product Name:(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid
CAS No:2648918-97-0
MF:C26H32N2O6
MW:468.542087554932
CID:6241043
PubChem ID:165567348
Update Time:2025-10-28

(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid
    • EN300-1567279
    • (2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
    • 2648918-97-0
    • Inchi: 1S/C26H32N2O6/c1-16(9-8-14-23(29)28-24(25(30)31)17(2)33-3)27-26(32)34-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,16-17,22,24H,8-9,14-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t16?,17-,24+/m1/s1
    • InChI Key: UASZVJVUPXPHFI-CLGWFSLVSA-N
    • SMILES: O(C(NC(C)CCCC(N[C@H](C(=O)O)[C@@H](C)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 468.22603674g/mol
  • Monoisotopic Mass: 468.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 114Ų

(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1567279-0.05g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1567279-0.1g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1567279-0.25g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1567279-0.5g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1567279-1.0g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
1g
$3368.0 2023-06-04
Enamine
EN300-1567279-2.5g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1567279-5.0g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
5g
$9769.0 2023-06-04
Enamine
EN300-1567279-10.0g
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
10g
$14487.0 2023-06-04
Enamine
EN300-1567279-50mg
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1567279-100mg
(2S,3R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methoxybutanoic acid
2648918-97-0
100mg
$2963.0 2023-09-24

(2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid Related Literature

Additional information on (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid

Comprehensive Analysis of (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid (CAS No. 2648918-97-0) in Modern Pharmaceutical Research

The compound (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid (CAS No. 2648918-97-0) has garnered significant attention in the field of peptide synthesis and pharmaceutical chemistry. As a derivative of Fmoc-protected amino acids, this molecule plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology. The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for amines, enabling precise control over peptide chain elongation.

Recent advancements in peptide-based therapeutics have fueled interest in specialized building blocks like 2648918-97-0. With the global peptide drug market projected to exceed $50 billion by 2025, researchers are actively investigating novel amino acid derivatives for developing targeted therapies. The unique (2S,3R) configuration of this compound offers stereochemical advantages in creating biologically active peptides with enhanced metabolic stability and receptor binding specificity.

The structural features of (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid make it particularly valuable for synthesizing constrained peptides. The methoxybutanoic acid moiety introduces conformational restrictions, while the hexanamido linker provides flexibility in molecular design. This balance between rigidity and flexibility is crucial for developing peptide drugs that can overcome traditional limitations such as poor oral bioavailability and rapid proteolytic degradation.

In the context of personalized medicine, compounds like 2648918-97-0 are becoming increasingly important. The ability to incorporate non-natural amino acids with specific stereochemistry allows researchers to tailor peptide therapeutics for individual patient needs. Recent studies have demonstrated the potential of similar Fmoc-protected derivatives in creating next-generation treatments for metabolic disorders, autoimmune diseases, and even certain neurological conditions.

The synthesis and application of (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid also align with current trends in green chemistry. Modern SPPS protocols emphasize reduced solvent usage and improved atom economy, making the use of efficient building blocks like 2648918-97-0 particularly attractive. The compound's stability under standard coupling conditions minimizes side reactions, contributing to higher overall yields in peptide manufacturing processes.

Analytical characterization of CAS 2648918-97-0 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and chiral chromatography. These methods confirm the compound's high purity and stereochemical integrity, which are essential for reproducible results in peptide synthesis. The growing demand for chiral building blocks in pharmaceutical research has positioned this compound as a valuable tool for medicinal chemists working on complex peptide architectures.

From a commercial perspective, the availability of (2S,3R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid through specialized chemical suppliers has expanded research possibilities. Many contract research organizations (CROs) now include this compound in their standard catalogs, reflecting its established role in peptide drug development. The compound's compatibility with automated synthesizers has further increased its adoption in high-throughput screening programs.

Future research directions for 2648918-97-0 may explore its utility in creating peptide-drug conjugates and targeted delivery systems. The compound's structural features could facilitate the development of novel prodrug strategies or enable the creation of peptide-based imaging agents. As the pharmaceutical industry continues to embrace peptide therapeutics, specialized building blocks like this will remain at the forefront of innovation in drug design and development.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.